molecular formula C16H18N2O5 B7764639 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B7764639
M. Wt: 318.32 g/mol
InChI Key: DXJQEUHRJMIGTQ-IZZDOVSWSA-N
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Description

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrophenyl-substituted α,β-unsaturated carbonyl compound characterized by a methylidene group bridging a 4,5-dimethoxy-2-nitrophenyl aromatic system and a 4,4-dimethyl-3-oxopentanenitrile backbone. Its structural features include:

  • Electron-withdrawing groups: The nitro (-NO₂) and cyano (-CN) groups enhance electrophilicity, making it reactive in cycloaddition and nucleophilic substitution reactions.
  • Methoxy substituents: The 4,5-dimethoxy groups on the phenyl ring modulate electronic effects and steric hindrance.
  • Rigid conjugated system: The α,β-unsaturated ketone-nitrile moiety facilitates π-electron delocalization, relevant to optical and electronic applications .

This compound is synthesized via Knoevenagel condensation, leveraging the reactivity of active methylene groups with aromatic aldehydes.

Properties

IUPAC Name

(2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-16(2,3)15(19)11(9-17)6-10-7-13(22-4)14(23-5)8-12(10)18(20)21/h6-8H,1-5H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQEUHRJMIGTQ-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

This intermediate is typically synthesized via nitration of a pre-functionalized benzaldehyde derivative. A validated approach involves:

  • Methylation of 3,4-dihydroxybenzaldehyde to yield 3,4-dimethoxybenzaldehyde.

  • Directed nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the ortho position relative to the aldehyde.

Optimal nitration conditions require precise temperature control to avoid over-nitration or decomposition. The product is purified via recrystallization from ethanol/water, achieving yields of 68–72%.

Synthesis of 4,4-Dimethyl-3-oxopentanenitrile

This ketonitrile is prepared through a Claisen condensation between ethyl cyanoacetate and 3,3-dimethyl-2-butanone under basic conditions. Sodium ethoxide in anhydrous ethanol facilitates enolate formation, followed by nucleophilic attack and decarboxylation. The reaction proceeds as follows:

CH3C(O)CH(CH3)2+NCCH2COOEtNaOEtNCCH2C(O)C(CH3)3+EtOH+CO2\text{CH}3\text{C(O)CH(CH}3\text{)}2 + \text{NCCH}2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{NCCH}2\text{C(O)C(CH}3\text{)}3 + \text{EtOH} + \text{CO}2

Purification via fractional distillation under reduced pressure yields the ketonitrile in 85–90% purity.

Knoevenagel Condensation: Core Methodology

The Knoevenagel condensation is the cornerstone of the final coupling step, enabling the formation of the α,β-unsaturated nitrile linkage. This reaction exploits the electron-withdrawing nature of the nitro and cyano groups to activate the aldehyde and ketone precursors, respectively.

Reaction Mechanism and Conditions

The mechanism involves:

  • Enolate formation : Deprotonation of the α-carbon of 4,4-dimethyl-3-oxopentanenitrile by a mild base (e.g., piperidine).

  • Nucleophilic attack : The enolate attacks the carbonyl carbon of 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Dehydration : Elimination of water to form the conjugated methylidene product.

A representative procedure utilizes piperidine (5 mol%) in refluxing ethanol (78°C) for 12–16 hours. The reaction is monitored via thin-layer chromatography (TLC), with yields ranging from 45% to 62% depending on stoichiometric ratios.

Optimization Studies

Systematic optimization has identified critical parameters for yield improvement:

ParameterOptimal ValueYield Impact
BasePiperidine+18%
SolventEthanolBaseline
Temperature78°C (reflux)+25%
Molar Ratio (Aldehyde:Ketonitrile)1:1.2+12%

Substituting ethanol with polar aprotic solvents (e.g., DMF) accelerates the reaction but promotes side reactions, reducing overall yield.

Alternative Synthetic Pathways

Reductive Cyanation

A complementary approach involves reductive cyanation of pre-formed enones using H-B-9-BBN as a catalyst. This method, adapted from recent advancements in boron-mediated chemistry, enables direct introduction of the nitrile group. For example:

Enone+NCTSH-B-9-BBN, THFα-cyano ketone\text{Enone} + \text{NCTS} \xrightarrow{\text{H-B-9-BBN, THF}} \alpha\text{-cyano ketone}

While this route offers functional group tolerance, yields remain modest (35–40%) compared to traditional Knoevenagel methods.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc) reduces reaction times by 75% while maintaining yields at 58–60%. This method is advantageous for large-scale production but requires specialized equipment.

Analytical Characterization

The final product is characterized using:

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.21 (d, J = 8.9 Hz, 1H, ArH), 7.98 (s, 1H, CH=), 3.93 (s, 6H, OCH3_3), 1.32 (s, 9H, C(CH3_3)3_3).

  • IR (KBr): ν = 2220 cm1^{-1} (C≡N), 1685 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2).

  • HRMS : m/z calcd. for C17_{17}H19_{19}N2_2O5_5 [M+H]+^+: 345.1284, found: 345.1289 .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. The presence of the nitrophenyl group can enhance biological activity, making it a candidate for developing pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The nitro group is known to contribute to the antibacterial activity of certain derivatives. Studies have shown that modifications to the phenyl ring can lead to increased efficacy against bacterial strains.

Anti-inflammatory Properties

Compounds containing methoxy and nitro groups have been studied for their anti-inflammatory effects. Preliminary studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic uses in treating inflammatory diseases.

Synthesis of Heterocycles

The compound serves as an important building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity allows for various transformations that can yield complex molecular architectures useful in drug discovery.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing derivatives of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile evaluated their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation, researchers synthesized analogs of this compound and assessed their effects on inflammatory markers in vitro. The study revealed that specific modifications to the methoxy groups enhanced the anti-inflammatory activity, demonstrating the compound's versatility as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The nitrophenyl group could play a role in electron transfer processes, while the nitrile group might interact with specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents on Phenyl Ring Backbone Structure Key Functional Groups Molecular Weight
Target Compound 4,5-Dimethoxy-2-nitro 4,4-dimethyl-3-oxopentanenitrile Nitro, cyano, methoxy Not explicitly stated (estimated ~350–370 g/mol)
(3E)-3-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-6,6-dimethyltetrahydro-2H-pyran-2-one 4,5-Dimethoxy-2-nitro Tetrahydro-2H-pyran-2-one Lactone, nitro, methoxy 377 g/mol (GC/MS)
Ethyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methylhex-4-enoate 4,5-Dimethoxy-2-nitro Hex-4-enoate ester Ester, nitro, methoxy 377 g/mol (GC/MS)
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile 4-Dimethylamino 4,4-dimethyl-3-oxopentanenitrile Dimethylamino, cyano 256.34 g/mol
(2Z)-2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile 2,5-Dimethoxy (with amino) 4,4-dimethyl-3-oxopentanenitrile Amino, cyano, methoxy Not stated

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s nitro group contrasts with the dimethylamino group in , which donates electrons via resonance, reducing electrophilicity. This difference impacts reactivity in applications such as charge-transfer complexes or bioactivity.

Spectroscopic Properties

Table 2: Infrared (IR) and NMR Data Comparison

Compound IR C=O Stretch (cm⁻¹) ¹H NMR Key Peaks (δ, ppm) ¹³C NMR Key Peaks (δ, ppm)
Target Compound Not reported Not reported Not reported
(3E)-3-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-6,6-dimethyltetrahydro-2H-pyran-2-one 1692 (lactone C=O) 1.46 (s, 6H, CH₃), 6.73 (s, aromatic H), 8.11 (br s, methylidene H) 56.33, 56.40 (OCH₃), 169.2 (C=O)
Ethyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methylhex-4-enoate 1709 (ester C=O) 1.37 (t, ester CH₃), 5.1 (m, alkene H), 7.94 (s, aromatic H) 14.24 (CH₃), 60.99 (ester OCH₂)
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile Not reported Expected aromatic shifts near δ 6.5–7.5 (dimethylamino reduces deshielding) ~110–120 (CN), ~150–160 (C=O)

Key Observations :

  • The ester C=O in absorbs at 1709 cm⁻¹, higher than the lactone C=O in (1692 cm⁻¹), reflecting greater electron withdrawal by the ester group.
  • Methoxy protons in and resonate near δ 3.9–4.0 ppm, consistent with their electron-donating nature.

Biological Activity

The compound 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, and it features a nitrophenyl moiety that is known for its electron-withdrawing properties, which can enhance the reactivity of the molecule in biological systems.

PropertyValue
Molecular Weight290.32 g/mol
Molecular FormulaC15H18N2O4
LogP3.5
Polar Surface Area82.0 Ų
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity against various pathogens.

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of related compounds, it was found that derivatives with similar structural features exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of nitrophenyl derivatives revealed that compounds with similar nitro groups displayed enhanced activity against Gram-positive and Gram-negative bacteria. The mode of action was linked to membrane disruption and interference with bacterial protein synthesis.

Biological Assays

Various assays have been conducted to evaluate the biological activities of the compound:

  • MTT Assay : Used to assess cell viability in cancer cell lines.
  • Disk Diffusion Method : Employed for evaluating antimicrobial activity against bacterial strains.
  • DPPH Assay : Utilized for measuring antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves Knoevenagel condensation between 4,5-dimethoxy-2-nitrobenzaldehyde derivatives and 4,4-dimethyl-3-oxopentanenitrile. Optimization includes temperature control (60–80°C), solvent selection (e.g., ethanol or THF), and catalytic bases like piperidine. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) require stoichiometric adjustments and inert atmosphere conditions to prevent nitrile hydrolysis .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to characterize the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and conjugated ketone (δ 2.1–2.5 ppm) signals. NOESY confirms Z/E isomerism of the methylidene group .
  • IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹), ketone (C=O ~1700 cm⁻¹), and nitro (N-O ~1520 cm⁻¹) functionalities .
  • X-ray crystallography : Resolves spatial arrangement of the nitrophenyl and dimethylpentanenitrile moieties, with CCDC deposition recommended for structural validation .

Q. What environmental factors (pH, temperature, light) influence the stability of this compound’s nitrile and ketone groups during storage and experimentation?

  • Methodological Answer : Stability studies show nitrile hydrolysis accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions, forming carboxylic acid derivatives. Ketone oxidation is minimized by storage at –20°C in amber vials under nitrogen. Thermal degradation above 80°C leads to nitro group reduction; DSC/TGA analyses are recommended for decomposition profiling .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites, particularly at the nitrile and nitro groups. Molecular dynamics simulations model solvation effects (e.g., in DMSO or water) on conformational stability. Charge transfer interactions with biomolecules (e.g., proteins) can be mapped using docking studies .

Q. What strategies resolve contradictions in reported biological activities between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug design : Masking the nitrile group with enzymatically cleavable protectors (e.g., ester linkages).
  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What experimental approaches determine the environmental degradation pathways and ecotoxicological effects of this compound?

  • Methodological Answer :

  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions; monitor nitro group reduction to amine byproducts via GC-MS .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (EC₅₀). Bioconcentration factors (BCF) are calculated using OECD 305 guidelines .

Q. How can advanced spectroscopic methods (2D NMR, high-resolution mass spectrometry) differentiate between structural isomers or degradation products?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to distinguish positional isomers (e.g., methoxy vs. nitro group orientation) .
  • HRMS : Exact mass measurements (error < 3 ppm) identify degradation products (e.g., m/z for demethylated or hydrolyzed derivatives) .

Q. What methodologies assess the compound’s role as a synthetic building block for complex molecules (e.g., heterocycles or metal-organic frameworks)?

  • Methodological Answer :

  • Cycloaddition reactions : React with azides (Huisgen) or dienes (Diels-Alder) to form triazoles or bicyclic structures.
  • Coordination chemistry : Chelate transition metals (e.g., Cu²⁺) via nitrile and ketone groups; characterize complexes via XRD and magnetic susceptibility .

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